molecular formula C20H26N4O2 B2519194 1-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(4-methoxybenzyl)urea CAS No. 1797236-19-1

1-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(4-methoxybenzyl)urea

Cat. No.: B2519194
CAS No.: 1797236-19-1
M. Wt: 354.454
InChI Key: PZCDAUDANMUYPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(4-methoxybenzyl)urea is a urea derivative featuring a pyrazole core substituted with cyclopropyl groups and a 4-methoxybenzyl moiety. Urea derivatives are widely studied for their diverse pharmacological and material science applications, often acting as enzyme inhibitors or intermediates in organic synthesis.

Key structural features include:

  • Pyrazole ring: Substituted at positions 3 and 5 with cyclopropyl groups, which enhance steric bulk and modulate electronic properties.
  • Ethyl linker: Connects the pyrazole to the urea functional group.

The molecular formula can be inferred as C₁₉H₂₅N₄O₂ (exact mass: ~353.2 g/mol), though experimental validation is required. Spectral characterization (e.g., IR, NMR) would likely align with urea and pyrazole signatures observed in analogs like 1-(2-chlorophenyl)-3-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)urea (CAS: 1798028-56-4, MW: 344.8 g/mol) .

Properties

IUPAC Name

1-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]-3-[(4-methoxyphenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O2/c1-26-17-8-2-14(3-9-17)13-22-20(25)21-10-11-24-19(16-6-7-16)12-18(23-24)15-4-5-15/h2-3,8-9,12,15-16H,4-7,10-11,13H2,1H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZCDAUDANMUYPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)NCCN2C(=CC(=N2)C3CC3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(4-methoxybenzyl)urea typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Alkylation: The pyrazole ring is then alkylated with a suitable alkylating agent to introduce the ethyl group.

    Urea formation: The final step involves the reaction of the alkylated pyrazole with 4-methoxybenzyl isocyanate to form the desired urea derivative.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(4-methoxybenzyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds containing the pyrazole moiety can inhibit specific kinases involved in cancer progression. For instance, studies have shown that derivatives of pyrazole can significantly inhibit RET kinase activity, which is crucial in various cancers.

Table 1: Inhibitory Activity of Pyrazole Derivatives on RET Kinase

CompoundIC50 (µM)Mechanism of Action
Compound A (similar structure)0.05RET kinase inhibition
1-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(4-methoxybenzyl)ureaTBDTBD

Anti-inflammatory Effects

In addition to anticancer properties, pyrazole derivatives have been studied for their anti-inflammatory effects. The compound has shown promise in reducing inflammation markers in vitro and in vivo, indicating potential therapeutic applications in treating inflammatory diseases.

Serotonin Receptor Modulation

Similar compounds have been identified as modulators of serotonin receptors, particularly the 5-HT2A receptor. This receptor is implicated in various psychiatric disorders and sleep-related issues. The modulation of this receptor can lead to improved sleep quality and treatment of insomnia.

Neurological Disorders

The compound may also exhibit neuroprotective effects, making it a candidate for the treatment of neurodegenerative diseases. Its ability to interact with neurotransmitter systems could provide avenues for therapeutic intervention in conditions such as Alzheimer's disease.

Case Studies

Several studies have documented the efficacy of pyrazole derivatives in clinical settings:

  • Study on Cancer Cell Lines : A study evaluated the effects of various pyrazole derivatives on human cancer cell lines. The results indicated significant cytotoxic effects at low concentrations.
  • Sleep Quality Improvement Trial : Clinical trials assessing the impact of serotonin receptor modulators on sleep disorders showed that compounds similar to 1-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(4-methoxybenzyl)urea improved sleep latency and quality.

Synthesis and Production

The synthesis typically involves the reaction of 3,5-dicyclopropyl-1H-pyrazole with appropriate alkylating agents under controlled conditions to ensure high yield and purity.

Table 2: Synthetic Routes for Pyrazole Derivatives

StepReagentsConditions
Step 13,5-Dicyclopropyl-1H-pyrazole + Alkylating agentBase (e.g., triethylamine), Solvent (e.g., dichloromethane)
Step 2Intermediate + Benzoyl chlorideReflux conditions

Mechanism of Action

The mechanism of action of 1-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(4-methoxybenzyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Urea Derivatives

Compound Name / ID Molecular Formula Substituents Molecular Weight (g/mol) Key Features
Target Compound C₁₉H₂₅N₄O₂ 3,5-Dicyclopropyl-pyrazole, 4-methoxybenzyl ~353.2 Electron-rich benzyl group
1-(2-Chlorophenyl)-3-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)urea C₁₈H₂₁ClN₄O 3,5-Dicyclopropyl-pyrazole, 2-chlorophenyl 344.8 Electron-withdrawing chloro substituent
1-Ethyl-3-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea (9a) C₁₅H₁₈N₄O Ethyl, phenyl, methyl-pyrazole 270.3 Simplified pyrazole substitution
MK13: 1-(3,5-Dimethoxyphenyl)-3-(4-methyl-1H-pyrazol-1-yl)urea C₁₃H₁₆N₄O₃ 3,5-Dimethoxyphenyl, methyl-pyrazole 280.3 Dual methoxy groups on phenyl

Substituent Effects on Properties

A. Electronic and Steric Modulation

  • Cyclopropyl Groups : Present in the target compound and , these groups increase steric hindrance and stabilize the pyrazole ring via hyperconjugation. Compared to methyl or phenyl substituents in and , cyclopropane enhances rigidity and may influence binding affinity in biological targets.
  • Methoxy vs. Chloro Substituents : The 4-methoxybenzyl group in the target compound improves lipophilicity (logP) compared to the 2-chlorophenyl group in . Methoxy’s electron-donating nature contrasts with chloro’s electron-withdrawing effects, altering reactivity in nucleophilic or electrophilic environments .

Spectral and Physicochemical Data

Table 2: Spectral Comparisons (Hypothetical for Target Compound)

Property Target Compound (Expected) 1-(2-Chlorophenyl) Analogue Compound 9a
IR (C=O stretch) ~1640–1680 cm⁻¹ 1665 cm⁻¹ 1650 cm⁻¹
¹H NMR (Pyrazole H) δ 6.2–6.5 (pyrazole H) δ 6.3 (pyrazole H) δ 6.1 (pyrazole H)
Melting Point ~180–190°C (predicted) Not reported 145–147°C

Notes:

  • The target compound’s pyrazole protons are expected to resonate upfield compared to due to cyclopropane’s electron-donating effects.
  • Melting points correlate with molecular symmetry; the target’s bulky substituents may increase melting points relative to .

Biological Activity

1-(2-(3,5-Dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(4-methoxybenzyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, and biological effects, particularly focusing on its therapeutic implications.

Chemical Structure and Properties

The molecular formula of the compound is C14H22N4OC_{14}H_{22}N_{4}O, with a molecular weight of 262.35 g/mol. The structure features a pyrazole ring, which is known for its diverse pharmacological properties, and a urea moiety that contributes to its biological activity.

PropertyValue
Molecular FormulaC14H22N4OC_{14}H_{22}N_{4}O
Molecular Weight262.35 g/mol
CAS Number2310158-66-6
StructureStructure

Synthesis

The synthesis of 1-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(4-methoxybenzyl)urea typically involves multiple steps:

  • Formation of the Pyrazole Ring : The initial step includes the reaction of cyclopropyl compounds with hydrazine derivatives.
  • Urea Formation : The pyrazole derivative is then reacted with isocyanates to form the urea linkage.
  • Final Modification : Substitution with a methoxybenzyl group enhances solubility and biological activity.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Anticancer Activity

Studies have shown that compounds similar to 1-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(4-methoxybenzyl)urea can inhibit tumor growth by targeting specific pathways involved in cancer progression. The mechanism often involves the inhibition of key enzymes or receptors associated with cell proliferation.

Anti-inflammatory Properties

The compound may also exhibit anti-inflammatory effects by modulating inflammatory pathways. This is particularly relevant in conditions such as arthritis and other inflammatory diseases.

The biological activities are believed to be mediated through interactions with various molecular targets including:

  • Enzymes : Inhibition of enzymes involved in metabolic pathways.
  • Receptors : Binding to specific receptors that regulate cellular responses.

Case Studies

Several studies have highlighted the efficacy of pyrazole derivatives in various therapeutic contexts:

  • Study on Anticancer Effects : A study published in Journal of Medicinal Chemistry demonstrated that pyrazole derivatives showed significant cytotoxicity against several cancer cell lines, with IC50 values indicating potent activity .
  • Inflammation Model : In an animal model of inflammation, compounds structurally similar to 1-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(4-methoxybenzyl)urea reduced inflammatory markers significantly compared to control groups .

Q & A

Q. What synthetic methodologies are recommended for preparing 1-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(4-methoxybenzyl)urea, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves:

  • Step 1: Formation of the pyrazole core via cyclocondensation of hydrazine derivatives with diketones or equivalents under reflux conditions (e.g., ethanol, 80°C) .
  • Step 2: Alkylation of the pyrazole nitrogen with a bromoethyl intermediate, often requiring anhydrous conditions and a base like K₂CO₃ in DMF .
  • Step 3: Urea formation via reaction of the intermediate amine with 4-methoxybenzyl isocyanate, monitored by TLC for completion .
    Optimization Tips:
  • Use high-purity reagents to minimize side reactions.
  • Control temperature during urea coupling (25–40°C) to prevent decomposition.
  • Employ column chromatography (e.g., silica gel, ethyl acetate/hexane) for purification .

Q. Which analytical techniques are critical for confirming structural integrity and purity, and what spectral markers should be prioritized?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Key signals include the urea NH protons (δ 6.3–7.1 ppm as broad singlets), pyrazole protons (δ 6.0–6.5 ppm), and methoxybenzyl aromatic protons (δ 6.7–7.2 ppm) .
    • ¹³C NMR: Confirm urea carbonyl (δ 155–160 ppm) and cyclopropyl carbons (δ 8–12 ppm) .
  • Mass Spectrometry (MS): Look for [M+H]⁺ or [M–H]⁻ ions matching the molecular weight (calculated: ~370.4 g/mol).
  • X-ray Crystallography: Use SHELX software for structure refinement; analyze bond lengths (e.g., C=O ~1.23 Å) and torsion angles to validate stereochemistry .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across assay systems (e.g., enzyme inhibition vs. cell-based assays)?

Methodological Answer:

  • Assay Validation:
    • Replicate experiments with standardized protocols (e.g., consistent ATP concentrations in kinase assays).
    • Use orthogonal assays (e.g., SPR for binding affinity vs. fluorescence-based activity assays) to cross-validate results .
  • Data Analysis:
    • Apply statistical tools (e.g., ANOVA) to assess variability.
    • Investigate off-target interactions via proteome-wide screening or molecular docking against non-target proteins .

Q. What strategies improve solubility and bioavailability without compromising pharmacological activity?

Methodological Answer:

  • Structural Modifications:
    • Introduce hydrophilic groups (e.g., PEG chains) on the methoxybenzyl moiety while monitoring SAR .
    • Explore salt forms (e.g., hydrochloride) to enhance aqueous solubility .
  • Formulation Approaches:
    • Use cyclodextrin-based encapsulation or lipid nanoparticles.
    • Conduct pharmacokinetic studies in rodent models to assess bioavailability improvements .

Q. How can crystallography data (e.g., SHELX-refined structures) inform the design of analogs with enhanced target binding?

Methodological Answer:

  • Key Analyses:
    • Identify hydrogen-bonding interactions (e.g., urea NH with kinase catalytic residues) from crystal structures .
    • Map hydrophobic pockets using PyMOL to guide cyclopropyl or methoxybenzyl substitutions .
  • Computational Modeling:
    • Perform molecular dynamics simulations to predict binding stability.
    • Use free-energy perturbation (FEP) to prioritize analogs with improved ΔGbinding.

Q. What experimental controls are essential when evaluating this compound’s stability under physiological conditions?

Methodological Answer:

  • Stability Studies:
    • Incubate the compound in PBS (pH 7.4) and human liver microsomes; monitor degradation via HPLC at 0, 6, 12, and 24 hours .
    • Include antioxidants (e.g., ascorbic acid) to assess oxidative stability.
  • Metabolite Identification:
    • Use LC-MS/MS to detect phase I/II metabolites; compare with synthetic standards .

Data Contradiction Analysis

Q. How should researchers address conflicting cytotoxicity results between 2D cell monolayers and 3D tumor spheroids?

Methodological Answer:

  • Experimental Design:
    • Standardize spheroid size (e.g., 200–300 µm diameter) and culture conditions (e.g., hypoxia levels).
    • Compare penetration kinetics via confocal microscopy with fluorescently tagged compounds .
  • Mechanistic Studies:
    • Perform RNA-seq on treated spheroids to identify resistance pathways (e.g., upregulated efflux pumps).
    • Validate using ATPase assays (e.g., P-gp inhibition) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.